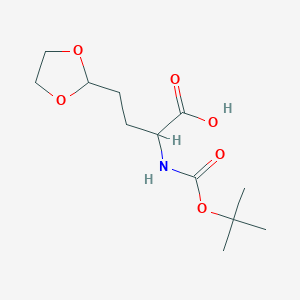

2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(1,3-dioxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(10(14)15)4-5-9-17-6-7-18-9/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVSNGIMTVWWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1OCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid typically involves the following steps:

Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Formation of the dioxolane ring: The dioxolane ring is formed by reacting the appropriate diol with an aldehyde or ketone under acidic conditions.

Coupling reaction: The protected amine and the dioxolane-containing intermediate are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid can undergo various types of reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Hydrolysis: Removal of the Boc group yields the free amine.

Substitution: Substitution reactions yield various substituted dioxolane derivatives.

Oxidation and Reduction: These reactions yield oxidized or reduced forms of the compound, depending on the specific conditions used.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. The dioxolane ring can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

2-([(tert-Butoxy)carbonyl]amino)-5-(1,3-dioxolan-2-yl)pentanoic acid

4-[2-(3-Carboxypropyl)-1,3-dioxolan-2-yl]butanoic Acid

- Structure: Contains two carboxylic acid groups but lacks the Boc-amino group.

- Impact : Increased hydrophilicity due to additional carboxylate moieties; unsuitable for amine protection strategies.

- Applications: Potential use as a chelating agent or in polymer chemistry .

2-([(tert-Butoxy)carbonyl]amino)-5-(methylsulfanyl)pentanoic Acid

- Structure : Replaces the 1,3-dioxolane ring with a methylsulfanyl (-SMe) group.

- Impact : The thioether group introduces sulfur-based reactivity (e.g., oxidation susceptibility) and alters lipophilicity.

- Applications : Useful in synthesizing sulfur-containing bioactive molecules .

Physicochemical Properties

| Property | Target Compound | 5-(1,3-Dioxolan-2-yl)pentanoic Acid Analog | 4-[2-(3-Carboxypropyl)...butanoic Acid |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₁NO₆ | C₁₃H₂₃NO₆ | C₁₁H₁₆O₈ |

| Molecular Weight (g/mol) | ~287.3 | ~301.3 | ~276.2 |

| Key Functional Groups | Boc-amino, dioxolane, carboxyl | Boc-amino, dioxolane, carboxyl | Dual carboxyl, dioxolane |

| Solubility | Moderate in organic solvents | Lower polarity due to longer chain | High aqueous solubility |

| Stability | Acid-labile (Boc) | Similar acid sensitivity | pH-sensitive (carboxylates) |

Biological Activity

2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid is a synthetic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dioxolane ring. This unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in biological research. Understanding its biological activity is crucial for its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula for 2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid is , with a molecular weight of approximately 261.27 g/mol. The compound features a dioxolane ring that can influence its reactivity and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₆ |

| Molecular Weight | 261.27 g/mol |

| CAS Number | 2089255-10-5 |

The biological activity of 2-((tert-Butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc group can be selectively removed under acidic conditions, exposing the amino group for further reactions. This property allows the compound to act as a substrate or inhibitor in enzymatic processes.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds containing dioxolane rings have been shown to possess antimicrobial properties, potentially due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Antitumor Effects : Some derivatives have demonstrated antitumor activity by inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of dioxolane-containing compounds against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

- Antitumor Activity : Research on related compounds has shown promising results in vitro against human cancer cell lines. For instance, derivatives similar to 2-((tert-butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid were found to induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Enzyme Inhibition : Investigations into the enzyme inhibition properties revealed that similar compounds could effectively inhibit specific proteases involved in tumor progression, highlighting their potential as therapeutic agents in cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-((tert-butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoic acid | Hydroxyl group instead of dioxolane | Antioxidant |

| 2-((tert-butoxycarbonyl)amino)-4-(1,3-dioxolan-2-yl)butanoic acid | Additional carbon in backbone | Enhanced antitumor activity |

| 2-((tert-butoxycarbonyl)amino)-5-(1,3-dioxolan-2-YL)pentanoic acid | Longer carbon chain | Potential anti-inflammatory |

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

- Optimize solvent selection (e.g., DMF or dichloromethane) to enhance coupling efficiency.

Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Methodological Answer:

Contradictions in NMR, MS, or IR data often arise from impurities, stereochemical ambiguity, or solvent artifacts. To address this:

Cross-Validation :

- Compare H/C NMR shifts with computational predictions (e.g., DFT calculations) or databases like PubChem .

- Confirm molecular weight via high-resolution mass spectrometry (HRMS) and isotopic patterns .

Complementary Techniques :

- Use X-ray crystallography for absolute stereochemical assignment if crystals are obtainable .

- Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex spectra .

Reference Standards :

Example : A discrepancy in carbonyl peak positions in IR could indicate residual solvents; vacuum drying or repeated purification may resolve this .

Basic: What analytical methods ensure purity and structural integrity of this compound?

Methodological Answer:

Note : Purity thresholds >95% are standard for research-grade material, validated via HPLC area normalization .

Advanced: What challenges arise in stereochemical control during synthesis, and how are they addressed?

Methodological Answer:

The compound’s chiral centers (e.g., at the amino acid backbone) require precise control:

Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., Boc-protected amino acids) to enforce desired stereochemistry .

Asymmetric Catalysis : Employ catalysts like Jacobsen’s thiourea for enantioselective synthesis of intermediates .

Analytical Rigor :

- Chiral HPLC with columns like Chiralpak IA/IB to separate enantiomers .

- Optical rotation measurements to confirm enantiomeric excess (e.g., [α] values) .

Case Study : Unintended epimerization during coupling steps can occur; mitigate by using low-temperature conditions (-20°C) and minimizing reaction times .

Basic: What are the primary applications of this compound in peptide synthesis?

Methodological Answer:

The Boc group serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS):

Stepwise Assembly :

- Boc-protected amino acids are coupled to a resin-bound peptide chain.

- Deprotection with TFA selectively removes Boc groups without cleaving the peptide-resin bond .

Stability Advantage : Boc groups resist base-mediated side reactions, making them suitable for segments requiring orthogonal protection strategies .

Example : This compound’s 1,3-dioxolane moiety may act as a masked aldehyde for post-synthetic modifications via acid-catalyzed ring-opening .

Advanced: How do pH and temperature affect the stability of this compound, and how is degradation monitored?

Methodological Answer:

Stability Studies :

Accelerated Degradation :

- Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours .

- Monitor via HPLC for decomposition products (e.g., tert-butanol or CO₂ from Boc cleavage) .

Kinetic Analysis :

Q. Key Findings :

- Boc groups hydrolyze rapidly under strong acidic (pH <2) or basic (pH >10) conditions .

- 1,3-dioxolane rings are prone to ring-opening in aqueous media, necessitating anhydrous storage .

Experimental Design: How to statistically validate the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

Adopt a factorial design to isolate variables:

Variables :

- Independent: Compound concentration, incubation time.

- Dependent: Enzyme activity (e.g., IC).

Replication : Use ≥3 biological replicates to account for variability .

Controls :

- Positive control (known inhibitor).

- Negative control (vehicle-only treatment).

Data Analysis :

- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism).

- Apply ANOVA to confirm significance (p<0.05) between test groups .

Example : For kinase inhibition assays, pre-incubate the compound with the enzyme and substrate, then measure ATP consumption via luminescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.